molecular formula C11H10O B14625541 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene CAS No. 55088-86-3

1-(But-3-en-1-yn-1-yl)-4-methoxybenzene

Cat. No.: B14625541
CAS No.: 55088-86-3
M. Wt: 158.20 g/mol
InChI Key: AMGWFADEWUSPBV-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yn-1-yl)-4-methoxybenzene (molecular formula: C₁₁H₁₂O) is an aryl enyne compound characterized by a conjugated butenynyl (C≡C–CH₂–CH₂) group and a methoxy (–OCH₃) substituent on the benzene ring. Its structure, represented by the SMILES string COC₁=CC=C(C=C₁)CCC#C, enables unique reactivity in synthetic chemistry, particularly in cycloadditions, hydromagnesiation, and cross-coupling reactions . The compound has been employed as a model substrate in mechanistic studies, such as the investigation of magnesium hydride-mediated 1,2/1,4-hydromagnesiation, yielding allene and alkyne products under optimized conditions .

Properties

CAS No.

55088-86-3

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

1-but-3-en-1-ynyl-4-methoxybenzene

InChI

InChI=1S/C11H10O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1H2,2H3

InChI Key

AMGWFADEWUSPBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene typically involves the coupling of a butenynyl group with a methoxybenzene derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-methoxyiodobenzene with but-3-en-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-en-1-yn-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

    Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids

    Reduction: Formation of alkanes or alkenes

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

1-(But-3-en-1-yn-1-yl)-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its alkyne and alkene moieties, which can undergo addition reactions with nucleophiles or electrophiles. The methoxy group on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

The following analysis compares 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene with structurally related aryl alkynes and enynes, focusing on substituent effects, reactivity, and applications.

Structural and Substituent Effects

Compound Name Substituents/Functional Groups Molecular Formula Key Structural Differences
This compound Butenynyl, methoxy C₁₁H₁₂O Conjugated enyne + electron-donating methoxy
1-(Hex-1-ynyl)-4-methoxybenzene (1b) Linear hex-1-ynyl, methoxy C₁₃H₁₄O Longer alkyne chain; no conjugated double bond
1-(Hex-1-ynyl)-4-(trifluoromethyl)benzene (1c) Hex-1-ynyl, CF₃ C₁₃H₁₁F₃ Electron-withdrawing CF₃ group vs. methoxy
1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene Butynyl, methoxymethyl (–CH₂OCH₃) C₁₂H₁₄O Methoxymethyl substituent increases hydrophobicity
1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene (2j) Hept-2-ynyl, dual methoxy groups C₁₅H₁₈O₂ Extended alkyne chain + additional methoxy

Key Observations :

  • Electron-donating vs. withdrawing groups : Methoxy (–OCH₃) activates the benzene ring toward electrophilic substitution, while trifluoromethyl (–CF₃) deactivates it .
  • Chain length and conjugation: The butenynyl group in the target compound enables conjugation between the triple bond and benzene ring, enhancing reactivity in cycloadditions compared to non-conjugated analogs like 1b .
Table 2: Reactivity Comparison
Compound Key Reactions Findings
This compound Hydromagnesiation (NaH, MgI₂, THF) Yields allene (71%) and minor alkyne products under optimized conditions
1-(Hex-1-ynyl)-4-methoxybenzene (1b) Au-catalyzed isomerization to 1,3-diketones Efficient conversion due to terminal alkyne reactivity
(E)-1-(2-Iodovinyl)-4-methoxybenzene Copper-catalyzed coupling with benzamide Forms alatamide (anti-obesity compound) in high yield
1-(2-Bromovinyl)-4-methoxybenzene (3b) Hunsdiecker-type decarboxylative bromination Used to synthesize vinyl bromides for cross-coupling
1-(But-3-yn-1-yl)-4-(methoxymethyl)benzene Limited data (discontinued product) Potential applications hindered by commercial availability

Reactivity Trends :

  • Conjugated enynes: The target compound’s conjugated system facilitates tandem reactions (e.g., hydromagnesiation followed by cyclization), unlike non-conjugated analogs .
  • Catalytic transformations : Terminal alkynes (e.g., 1b ) undergo Au-catalyzed isomerization to diketones, while vinyl iodides (e.g., (E)-1-(2-iodovinyl)-4-methoxybenzene ) participate in cross-coupling for bioactive molecule synthesis .

Physical and Spectral Properties

  • Boiling point/Solubility: Methoxy-substituted compounds generally exhibit higher polarity and solubility in polar solvents (e.g., THF, methanol) compared to alkyl-substituted analogs like 1-But-3-enyl-4-methyl-benzene .
  • Spectroscopic data : NMR spectra for compounds like 1-Methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene (2j) align with literature, confirming regioselective synthesis .

Q & A

Q. What are the established synthetic methodologies for preparing 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene, and what are the critical reaction parameters?

The synthesis of this compound typically involves Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. For example, 4-bromo-1-methoxybenzene can react with but-3-en-1-yne under optimized conditions (e.g., Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst, and a base like triethylamine in THF at 60–80°C) to form the target compound . Key parameters include:

  • Catalyst loading : 2–5 mol% Pd catalyst.
  • Solvent purity : Anhydrous conditions to prevent side reactions.
  • Base selection : Amines (e.g., Et₃N) to deprotonate the terminal alkyne.
    Alternative routes may involve photoredox catalysis , as seen in the synthesis of analogous compounds using cesium oxoacetate and ethynylbenziodoxolone (EBX) reagents under blue light irradiation (e.g., 4CzIPN as a photocatalyst in CH₂Cl₂) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for assigning proton environments and verifying the ene-yne conjugation. For example, the alkyne proton typically appears as a singlet at δ 2.5–3.5 ppm, while the methoxy group resonates at δ 3.7–3.9 ppm .
  • X-ray Crystallography : SHELX software is widely used for refining crystal structures. The ene-yne moiety’s bond lengths (e.g., C≡C ~1.20 Å, C=C ~1.34 Å) and dihedral angles confirm conjugation .
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Daicel CHIRALPAK®) resolve enantiomers in derivatives, as demonstrated for para-methoxybenzyl (PMB) ether analogs .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of the conjugated ene-yne substituent on aromatic ring reactivity?

  • Computational Studies : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitution. For example, the electron-withdrawing nature of the ene-yne group can be quantified via Hammett σ constants.
  • Kinetic Isotope Effects (KIEs) : Deuterium labeling at the aromatic ring’s ortho/meta positions measures substituent effects on reaction rates.
  • UV-Vis Spectroscopy : Conjugation length and electronic transitions (e.g., π→π*) are analyzed to correlate structure with reactivity .

Q. What experimental approaches are recommended for resolving stereochemical ambiguities in functionalized derivatives of this compound?

  • Chiral Derivatization : Convert racemic mixtures into diastereomers using chiral auxiliaries (e.g., (S)-PMB derivatives) for HPLC separation .
  • X-ray Crystallography with Anomalous Scattering : Assign absolute configurations using heavy-atom derivatives (e.g., bromine-substituted analogs) .
  • Circular Dichroism (CD) : Monitor Cotton effects in enantiomerically enriched samples to confirm stereochemical outcomes.

Q. How can researchers address discrepancies in reported reaction yields when using transition-metal catalysts for derivatization?

  • Ligand Screening : Test phosphine (e.g., XPhos) and N-heterocyclic carbene (NHC) ligands to enhance catalytic efficiency.
  • Photoredox Optimization : Adjust light intensity (e.g., 450 nm LED) and photocatalyst loading (e.g., 5 mol% 4CzIPN) to improve radical-mediated pathways .
  • Reaction Monitoring : Use in-situ IR or GC-MS to identify intermediates and optimize reaction times.

Safety and Handling

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/oral exposure .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., alkynes).
  • Waste Disposal : Segregate halogenated byproducts (e.g., aryl bromides) for professional hazardous waste management .

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